molecular formula C21H29FN2O2 B5606547 8-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

8-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5606547
M. Wt: 360.5 g/mol
InChI Key: COWIOGGIKJIPPW-DUXPYHPUSA-N
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Description

This chemical is part of a broad category of compounds known for their potential pharmacological activities. While specific studies on this compound are scarce, analogues within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family have been explored for various biological activities, including antihypertensive, anticonvulsant, and antimicrobial effects (J. Caroon et al., 1981).

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves multi-step chemical reactions, starting from basic building blocks to more complex spiro compounds. These processes often involve Michael addition, cyclization, and various functional group transformations to achieve the desired structures (E. Tóth et al., 1997).

Molecular Structure Analysis

Spirocyclic compounds like this one are characterized by their unique three-dimensional structures, which can significantly influence their chemical reactivity and biological activity. X-ray crystallography and NMR spectroscopy are common methods used to elucidate their molecular structures, providing insights into the stereochemistry and electronic properties of these molecules (Wang et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such spirocyclic compounds is influenced by the strain of the spirocyclic system, the nature of substituents, and the presence of heteroatoms. These factors can affect their participation in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. The presence of functional groups like fluoro and methoxy can also modulate the compound's electronic properties, affecting its reactivity (P. Fritch & J. Krajewski, 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are crucial for their handling and formulation in potential applications. These properties are determined by the compound's molecular structure and can be assessed using techniques such as differential scanning calorimetry (DSC) and solubility testing in various solvents (Vinutha V. Salian et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are influenced by the compound's functional groups and overall structure. Studies on related compounds have explored their reactivity in various chemical environments, providing insights into potential stability issues, reaction pathways, and mechanisms (Zhiqiang Wang et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to be a pharmaceutical, a catalyst, a polymer, etc. Without this information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds with certain functional groups might be toxic, corrosive, or flammable. Without specific information on this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activity, it could be studied as a potential pharmaceutical. If it has unique physical or chemical properties, it could be studied for applications in materials science or chemistry .

properties

IUPAC Name

8-[(E)-3-(4-fluorophenyl)prop-2-enyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2/c1-26-15-3-12-24-17-21(16-20(24)25)9-13-23(14-10-21)11-2-4-18-5-7-19(22)8-6-18/h2,4-8H,3,9-17H2,1H3/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWIOGGIKJIPPW-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCN(CC2)CC=CC3=CC=C(C=C3)F)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1CC2(CCN(CC2)C/C=C/C3=CC=C(C=C3)F)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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